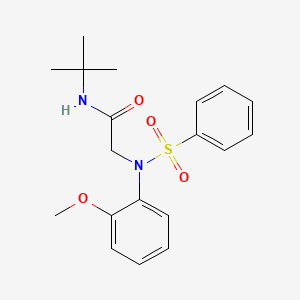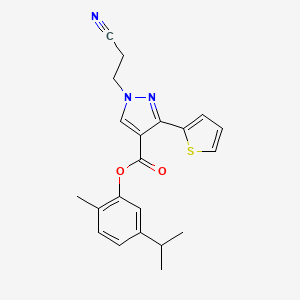
1-(diphenylmethyl)-4-(phenylacetyl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(diphenylmethyl)-4-(phenylacetyl)piperazine hydrochloride, commonly known as DPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPP belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action and physiological effects.
作用机制
The mechanism of action of DPP is not fully understood, but it is believed to work by modulating the levels of certain neurotransmitters in the brain, including serotonin and dopamine. DPP has been shown to increase the levels of these neurotransmitters, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
DPP has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to decrease the levels of stress hormones, such as cortisol, and increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). These effects may contribute to its potential therapeutic benefits in depression and anxiety disorders.
实验室实验的优点和局限性
One of the advantages of using DPP in laboratory experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, DPP has been shown to have low toxicity in preclinical studies, making it a safer option for research purposes. However, one limitation of using DPP in laboratory experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several potential future directions for research on DPP. One area of interest is in the development of new drugs based on the structure of DPP for the treatment of depression and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of DPP and its potential therapeutic benefits in other medical conditions. Finally, more research is needed to explore the safety and efficacy of DPP in clinical trials.
In conclusion, DPP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action and physiological effects have been studied extensively, and it has shown promise in the treatment of depression and anxiety disorders. While there are some limitations to using DPP in laboratory experiments, its relatively simple synthesis method and low toxicity make it a promising candidate for further research.
合成方法
The synthesis of DPP involves the reaction of benzhydryl chloride with phenylacetyl piperazine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the pure form of DPP. This method has been widely used in the laboratory to produce DPP for research purposes.
科学研究应用
DPP has been studied extensively for its potential therapeutic applications in various medical conditions. One of the most promising areas of research is in the treatment of depression and anxiety disorders. DPP has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a potential candidate for the development of new drugs.
属性
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-phenylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O.ClH/c28-24(20-21-10-4-1-5-11-21)26-16-18-27(19-17-26)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-15,25H,16-20H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJCHNYUFBMYBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)

![3-[3-(1-benzofuran-2-yl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5085046.png)







![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)
![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)
